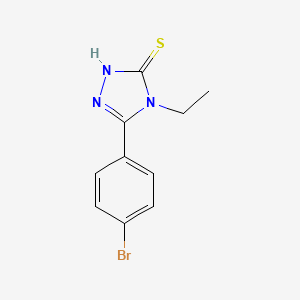

5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

描述

属性

IUPAC Name |

3-(4-bromophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3S/c1-2-14-9(12-13-10(14)15)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJRDNMVJGVAETG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353768 | |

| Record name | 5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337487-15-7 | |

| Record name | 5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis via Reaction of Hydrazinecarbothioamide with α-Halo Esters

A widely used method involves the following steps:

-

- 4-bromophenyl hydrazinecarbothioamide (or corresponding thiosemicarbazide)

- Ethyl bromoacetate (as the α-halo ester)

-

- Reflux in absolute ethanol with sodium ethoxide as a base catalyst for 2 hours.

- Addition of ethyl bromoacetate followed by further reflux for 5 hours.

-

- Nucleophilic attack of the hydrazinecarbothioamide on the α-halo ester leads to cyclization forming the 1,2,4-triazole ring with a thiol group at position 3 and an ethyl substituent at position 4.

-

- Evaporation of solvent under reduced pressure at 35–40 °C.

- Recrystallization from ethanol/water (1:1) to purify the product.

Synthesis via Reaction of Hydrazine Derivatives with Aromatic Isothiocyanates

An alternative approach involves:

-

- Hydrazine derivatives (e.g., 4-ethyl-1,2,4-triazole precursors)

- 4-bromophenyl isothiocyanate

-

- Reflux in ethanol for 4 hours.

-

- Formation of thiosemicarbazide intermediate followed by cyclization to the triazole-thiol ring.

-

- Cooling the reaction mixture to precipitate the product.

- Filtration and recrystallization from ethanol.

Summary Table of Preparation Methods

| Method No. | Starting Materials | Reaction Conditions | Key Steps | Yield (%) | Melting Point (°C) | Characterization Techniques |

|---|---|---|---|---|---|---|

| 1 | 4-bromophenyl hydrazinecarbothioamide + ethyl bromoacetate | Reflux in ethanol with sodium ethoxide, 7 h total | Cyclization via nucleophilic substitution | ~78 | 150–151 | IR, 1H-NMR, elemental analysis |

| 2 | Hydrazine derivative + 4-bromophenyl isothiocyanate | Reflux in ethanol, 4 h | Formation of thiosemicarbazide intermediate, cyclization | ~85 | 180–181 | IR, elemental analysis |

Research Findings and Analytical Data

-

- IR spectra show characteristic absorption bands for triazole ring and thiol groups (C=S stretch near 1190 cm⁻¹, NH stretch near 3200–3300 cm⁻¹).

- 1H-NMR confirms the presence of ethyl substituent (triplet and quartet signals) and aromatic protons.

- Mass spectrometry confirms molecular ion peaks consistent with molecular weight 284.18 g/mol.

-

- The presence of the 4-bromophenyl group enhances potential biological activity, including anti-inflammatory effects via COX-1 inhibition, as suggested by molecular docking studies on related derivatives.

化学反应分析

S-Alkylation Reactions

The thiol (-SH) group in 5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol undergoes S-alkylation under basic conditions, forming thioether derivatives. This reaction is pivotal for modifying its pharmacological and physicochemical properties.

Key Examples :

-

Reaction with 2-Bromo-1-phenylethanone :

- Conditions : DMF solvent, cesium carbonate (base), 24-hour stirring at room temperature .

- Product : 2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one (11 ), with a 61% yield .

- Mechanism : Nucleophilic substitution at the sulfur atom, facilitated by deprotonation of the thiol group .

- Reaction with Alkyl Halides :

Cyclization and Heterocycle Formation

The compound serves as a precursor in cyclization reactions to form fused heterocyclic systems, enhancing bioactivity.

Notable Pathways :

- Formation of 1,3,4-Thiadiazoles :

-

Synthesis of Triazole-Thiol Derivatives :

- Method : Alkaline cy

科学研究应用

Antimicrobial Activity

Research has indicated that derivatives of 1,2,4-triazole compounds, including 5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, possess significant antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains and fungi. For instance, the compound has been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting their proliferation .

Anti-inflammatory Properties

Molecular docking studies have suggested that derivatives of this compound may exhibit anti-inflammatory effects by targeting cyclooxygenase enzymes (COX-1 and COX-2). The synthesis of alkyl derivatives has been explored to enhance its efficacy against inflammatory conditions . This potential application is particularly relevant in the development of new anti-inflammatory drugs.

Anticancer Activity

There is growing interest in the anticancer properties of triazole derivatives. Preliminary studies indicate that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Further research is necessary to elucidate its full potential in cancer therapy.

Fungicidal Properties

The compound has shown potential as a fungicide due to its ability to disrupt fungal cell membranes and inhibit spore germination. This application is particularly valuable in agriculture for protecting crops from fungal pathogens . Field trials are needed to assess its effectiveness in real-world agricultural settings.

Plant Growth Regulation

Research indicates that triazole compounds can act as plant growth regulators. The application of this compound may enhance plant growth and yield by modulating hormonal pathways involved in growth regulation . This aspect could lead to its use in sustainable agriculture practices.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from appropriate precursors. Key methods include:

- S-Alkylation : This process involves the reaction of triazole derivatives with alkyl halides under alkaline conditions.

- Characterization Techniques : The synthesized compounds are characterized using techniques such as NMR spectroscopy (both 1D and 2D), IR spectroscopy, and mass spectrometry to confirm their structures and purity .

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a study published in Pharmaceuticals, researchers synthesized several derivatives of this compound and tested their antimicrobial efficacy against clinical isolates of bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity comparable to standard antibiotics .

Case Study 2: Anti-inflammatory Mechanism

A molecular docking study assessed the binding affinity of the compound to COX enzymes. The results suggested that modifications to the triazole ring could enhance binding efficiency and improve anti-inflammatory properties, paving the way for new drug development strategies targeting inflammatory diseases .

作用机制

The mechanism of action of 5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of 1,2,4-triazole-3-thiol derivatives are highly dependent on substituent patterns. Below is a detailed comparison with structurally analogous compounds:

Physicochemical Properties

- Lipophilicity : Ethyl and bromine substituents enhance logP values, improving blood-brain barrier penetration (e.g., cholinesterase inhibitors in ).

- Steric Effects : Tert-butyl groups () hinder molecular packing, useful in material science, whereas methyl/ethyl balances activity and toxicity.

- Electronic Effects : Bromine’s polarizability enhances binding to aromatic residues in enzymes, outperforming chlorine in Yucasin .

Key Research Findings

- Bioactivity Optimization : Ethyl and bromine substituents synergize to enhance both lipophilicity and target binding, making this compound a promising lead for enzyme inhibitors .

- Structure-Activity Relationship (SAR) :

- Halogenated aryl groups (Br/Cl) improve electronic interactions in enzyme pockets.

- Alkyl chains (ethyl > methyl) balance metabolic stability and steric tolerance.

- Synthetic Flexibility : The triazole-thiol core allows modular substitutions, enabling rapid diversification for drug discovery .

生物活性

5-(4-Bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and potential applications in medicinal chemistry. The compound is characterized by its unique triazole structure, which has been linked to various pharmacological effects.

Structure and Composition

The molecular formula of this compound is with a CAS number of 337487-15-7. Its structure features a triazole ring substituted with a bromophenyl group and an ethyl group, contributing to its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀BrN₃S |

| Molecular Weight | 284.17 g/mol |

| CAS Number | 337487-15-7 |

| Hazard Classification | Irritant |

Antimicrobial Properties

Research indicates that triazole derivatives exhibit notable antimicrobial activity. A study highlighted the synthesis of various triazole derivatives, including this compound, which were evaluated against Gram-positive and Gram-negative bacteria. The results demonstrated significant antibacterial activity, particularly against Escherichia coli and Staphylococcus aureus .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. For instance, compounds related to this compound were tested against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The findings revealed that certain derivatives exhibited potent anti-proliferative effects with IC50 values in the low micromolar range .

Table: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 5-(4-bromophenyl)-triazole | HepG2 | 12.5 |

| 5-(bromothiophenyl)-triazole | MCF-7 | 15.0 |

| Doxorubicin | HepG2 | 10.0 |

Anti-inflammatory Effects

The anti-inflammatory properties of triazoles have also been a focus of research. Molecular docking studies suggest that these compounds may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammatory processes . This inhibition could lead to potential therapeutic applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR of triazole derivatives is crucial for optimizing their biological activity. Studies have shown that substituents on the phenyl ring significantly influence the potency and selectivity of these compounds. For example:

- Electron-donating groups (e.g., methyl) enhance anti-proliferative activity.

- Electron-withdrawing groups (e.g., bromo) tend to decrease potency.

Case Study: SAR Analysis

A comparative analysis of various substituted triazoles demonstrated that compounds with electron-donating groups at specific positions on the phenyl ring exhibited superior anticancer activity compared to those with electron-withdrawing groups .

常见问题

Q. What are the established synthetic routes for 5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, and how are reaction conditions optimized?

The compound is typically synthesized via multi-step heterocyclization. A common approach involves:

- Acylation and hydrazinolysis of starting reagents (e.g., indole-3-butanoic acid or pyrrole derivatives).

- Nucleophilic addition of phenylisothiocyanate followed by alkaline cyclization to form the triazole-thiol core .

- Alkylation with ethyl groups or other substituents. Solvent choice significantly impacts yield; methanol or propan-2-ol optimizes alkylation efficiency (e.g., 65–79% yields) . Key analytical validation includes elemental analysis, IR, and ¹H NMR spectroscopy .

Q. How is the structural identity of this compound confirmed in synthetic workflows?

Researchers employ:

- ¹H NMR spectroscopy to verify substituent integration (e.g., ethyl group protons at δ 1.2–1.4 ppm and aromatic protons from the bromophenyl ring).

- IR spectroscopy to confirm thiol (-SH) stretches (~2550 cm⁻¹) and triazole ring vibrations .

- High-performance liquid chromatography (HPLC) with diode-array detection to ensure purity (>95%) .

Q. What preliminary biological activities have been reported for this compound?

- Antimicrobial activity : Derivatives of 1,2,4-triazole-3-thiols exhibit moderate activity against Gram-positive bacteria and fungi (e.g., Candida albicans), assessed via agar diffusion assays .

- Actoprotective effects : Ethyl-substituted analogs show 20–23% actoprotective activity in animal models, linked to enhanced stress resistance .

Advanced Research Questions

Q. How can molecular docking guide the design of derivatives with enhanced pharmacological activity?

Computational studies target enzymes like lanosterol 14-α-demethylase (PDB: 3LD6) and cyclooxygenase-2 (COX-2).

- Protocol :

Prepare the ligand (e.g., protonate the thiol group and optimize geometry using DFT).

Dock into the enzyme’s active site using AutoDock Vina or similar tools, assessing binding energy (ΔG) and hydrogen-bond interactions.

Validate with in vitro assays (e.g., COX-2 inhibition) .

- Example: Ethyl-substituted derivatives show stronger binding to anaplastic lymphoma kinase (ALK) due to hydrophobic interactions .

Q. What solvent systems maximize yield in alkylation reactions of the triazole-thiol scaffold?

- Methanol and propan-2-ol are optimal for S-alkylation, achieving 65–79% yields. Polar aprotic solvents (e.g., DMF) may reduce efficiency due to side reactions .

- Key variables : Reaction time (6–12 hours), temperature (room temperature to 60°C), and base (K₂CO₃ or NaH) .

Q. How should researchers resolve contradictions in reported biological activities across studies?

- Case study : Antimicrobial vs. actoprotective data may reflect assay-specific conditions (e.g., bacterial strains, compound solubility).

- Methodology :

Standardize assays (e.g., CLSI guidelines for MIC testing).

Use structure-activity relationship (SAR) analysis to isolate substituent effects (e.g., bromophenyl vs. fluorophenyl analogs) .

Cross-validate with computational ADMET predictions .

Methodological Tables

Q. Table 1. Solvent Optimization for Alkylation Reactions

| Solvent | Yield (%) | Reaction Time (h) | Reference |

|---|---|---|---|

| Methanol | 79 | 6 | |

| Propan-2-ol | 74 | 8 | |

| DMF | 45 | 12 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。